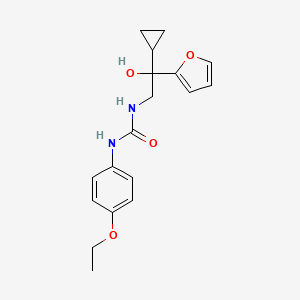![molecular formula C18H16N2O4S B2742996 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 451514-21-9](/img/structure/B2742996.png)
2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a complex organic molecule that features multiple functional groups. It integrates structural elements from quinoline and benzoisothiazolone frameworks, known for their extensive applications in medicinal chemistry and material science. This compound is distinguished by its structural complexity and potential for diverse chemical reactivity.
Mécanisme D'action
Target of Action
The compound, also known as 2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione, is a derivative of 3,4-dihydroquinazolinone (DHQ), a highly valued scaffold in medicinal chemistry . Compounds containing the DHQ moiety have been reported to exhibit biological activity against a wide range of therapeutic targets . .
Mode of Action
Compounds containing the dhq moiety have been reported to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds containing the dhq moiety have been reported to affect a wide range of biochemical pathways .
Result of Action
Compounds containing the dhq moiety have been reported to have various effects, including anti-hiv, anti-psychotic, anti-cancer, and anti-microbial activities, as well as potential for the treatment of cardiovascular and anti-inflammatory disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic synthesis
Industrial Production Methods: Industrial production would likely involve optimization of the laboratory-scale synthesis process, focusing on yield improvement and cost-effectiveness. Scaling up involves reactor design to maintain the specific conditions required for each step, and ensuring environmental and safety regulations are met.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation at the quinoline moiety or other reactive sites.
Reduction: Selective reduction reactions could be employed to modify specific parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at positions influenced by the quinoline and benzoisothiazolone rings.
Common Reagents and Conditions:
Oxidizing agents like permanganate or peroxide
Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst
Substitution reactions may use reagents like halogens, acids, or bases under controlled temperatures and pH levels
Major Products:
Oxidation and reduction reactions yield various oxidized or reduced derivatives
Substitution reactions may produce a range of halogenated or otherwise substituted products, depending on the reagents used
Applications De Recherche Scientifique
Chemistry: The compound's unique structure allows it to serve as a versatile building block in synthetic organic chemistry.
Biology and Medicine:
Industry: Possible uses in material science for creating novel polymers or as intermediates in the manufacture of dyes and pigments.
Comparaison Avec Des Composés Similaires
2-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Similar scaffold but without the additional oxoethyl group
Quinoline derivatives: Variations in the substituents on the quinoline ring
Benzoisothiazolone derivatives: Different substitution patterns on the benzoisothiazolone core
Uniqueness: What sets 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide apart is the combination of its functional groups, providing unique reactivity and biological activity profiles.
Propriétés
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c21-17(19-11-5-7-13-6-1-3-9-15(13)19)12-20-18(22)14-8-2-4-10-16(14)25(20,23)24/h1-4,6,8-10H,5,7,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFILYNYIMIMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=O)C4=CC=CC=C4S3(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2742920.png)
![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)


![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)


![N-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine](/img/structure/B2742930.png)
![2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2742933.png)


![6-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B2742936.png)
